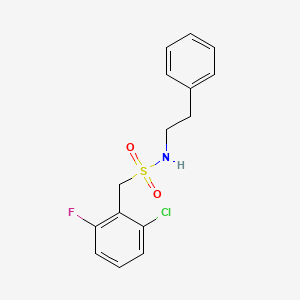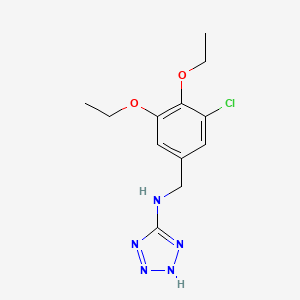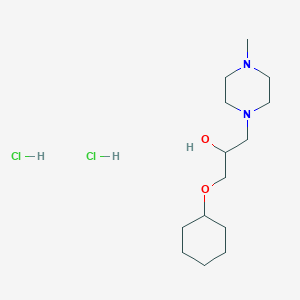![molecular formula C20H22N4O3 B4427500 N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4427500.png)
N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Overview
Description
N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as IMU-838, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism of Action
N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound reduces the production of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses by interfering with their ability to replicate their genetic material.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the production of proinflammatory cytokines and chemokines, which are involved in the immune response. This suggests that this compound has potential as an immunomodulatory agent for the treatment of autoimmune diseases. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it has potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is that it has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it suitable for use in oral formulations and reduces the frequency of dosing. However, one of the limitations of this compound is that it has a narrow therapeutic window, which means that careful dosing is required to avoid toxicity.
Future Directions
There are several future directions for the study of N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of interest is the potential use of the compound in the treatment of viral infections, such as hepatitis B and C, and COVID-19. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer. Finally, the immunomodulatory effects of this compound suggest that it may have potential in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion
This compound is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Scientific Research Applications
N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include autoimmune diseases, viral infections, and cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14(2)24(20(25)21-16-11-7-8-12-17(16)26-3)13-18-22-19(23-27-18)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLUNUWZYLSYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4427425.png)


![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
![5-methyl-3-[2-(4-morpholinyl)ethyl]-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4427454.png)
![N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)
![2-cyclohexyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4427463.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B4427474.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4427481.png)


![11-allyl-3-sec-butyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4427518.png)

![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate](/img/structure/B4427521.png)